6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate is a chemical compound with significant relevance in medicinal chemistry and drug development. It belongs to the class of pyrrolopyridines, which are heterocyclic compounds characterized by a fused pyrrole and pyridine ring system. This compound is often studied for its potential biological activities, particularly as an inhibitor in various therapeutic contexts.
The compound can be synthesized from various precursors involving reactions that introduce the necessary functional groups onto the pyrrolopyridine framework. Its derivatives have been explored in several patents and research articles, indicating ongoing interest in its synthetic pathways and applications in pharmacology .
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate is classified as a heterocyclic compound. Its structural characteristics place it within the broader category of nitrogen-containing organic compounds. The oxalate form indicates that it is a salt or ester derived from oxalic acid, which may influence its solubility and reactivity.
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine oxalate typically involves multi-step processes. Common methods include:
One notable synthetic route involves the use of various reagents such as acetic anhydride or phosphorous oxychloride to facilitate cyclization. The reaction conditions, including temperature and time, are critical for achieving optimal yields and purity of the final product. For instance, refluxing under acidic conditions can enhance the reaction efficiency .
The molecular formula for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine oxalate is with a molecular weight of approximately 194.19 g/mol. The structure features:
The InChI key for this compound is FZBCVKVGLQRBHY-UHFFFAOYSA-N, which aids in database searches for chemical properties and related literature. The compound exhibits specific stereochemistry due to the arrangement of its nitrogen atoms within the ring structure.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to minimize side products. For example, oxidation reactions may require specific oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions to achieve desired functionalization without degrading the core structure .
The mechanism of action for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine oxalate involves its interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that derivatives of this compound exhibit varying degrees of potency against targets like HIV integrase or other viral enzymes, highlighting its potential therapeutic applications .
Relevant analyses include:
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate has several scientific uses:
The ongoing research into this compound's derivatives continues to unveil new therapeutic potentials, making it a subject of interest in medicinal chemistry and pharmacology .
The efficient construction of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core employs two principal cyclization methodologies: multicomponent reactions (MCRs) and diketopiperazine condensations. The Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade process (N-acylation/aza Diels-Alder cycloaddition/decarboxylation/dehydration) enables rapid assembly of the tricyclic system in a single pot. This method utilizes ytterbium triflate catalysis in anhydrous toluene under microwave irradiation (90°C, 30 min), achieving yields of 20–92% [4] [6]. The mechanism involves:
Alternatively, self-condensation cyclization of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acids using carbodiimide activators (EDCI/DMAP) generates symmetrical bispyridopyrrolopyrazinediones – a process effective for synthesizing pentacyclic analogues [7].
Table 1: Cyclization Method Comparison
Method | Conditions | Catalyst/Activator | Yield Range | Key Advantage |
---|---|---|---|---|
Ugi-Zhu/cascade | Toluene, 90°C, MW | Yb(OTf)₃ | 20–92% | Atom economy (loses only CO₂/H₂O) |
Self-condensation | THF, rt, 24h | EDCI/DMAP | 60–85% | Access to pentacyclic systems |
Oxalate salt formation enhances the crystallinity and stability of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives. Critical parameters include:
Post-synthesis, cold-chain crystallization (0–4°C) yields analytically pure solids, as confirmed by XRD and elemental analysis [5].
Regiocontrol in pyrrolopyridine derivatization exploits electronic gradients and protecting group strategies:
Table 2: Regioselective Modification Examples
Position | Reaction Type | Reagents/Conditions | Key Products | Biological Relevance |
---|---|---|---|---|
C5 | CuAAC click | NaN₃, DMF, 80°C | 5-(1H-tetrazol-5-yl) derivatives | Carboxylate bioisosteres |
C5 | Nitrile condensation | Dicyandiamide, K₂CO₃, EtOH | 2,4-Diamino-1,3,5-triazinyl derivatives | Kinase inhibition |
C7 | Manganese oxidation | Mn(OTf)₂, t-BuOOH, H₂O, 25°C | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ones | Anticancer scaffolds [6] |
Aromatic | Buchwald-Hartwig | Aryl halides, Pd₂(dba)₃, XPhos | 4-(Dialkylamino)aryl derivatives | M4 receptor modulation [1] |
Protecting group strategies prevent undesired side reactions during complex derivatization:
Notably, DMAP-assisted cyclizations tolerate Boc and ester protections, enabling late-stage diversification of pentacyclic systems [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: